Technical Guide: Reactivity and Applications of Sulfonyl Alkynes in Organic Synthesis
Technical Guide: Reactivity and Applications of Sulfonyl Alkynes in Organic Synthesis
Executive Summary
Sulfonyl alkynes (
This guide analyzes the mechanistic distinctiveness of sulfonyl alkynes, with a specific focus on Ethynylsulfonyl Fluoride (ESF) as a next-generation "Click" reagent (SuFEx). We provide validated protocols for their synthesis and application, bridging the gap between fundamental organic reactivity and modern medicinal chemistry.
Part 1: Electronic Structure & Mechanistic Underpinnings
The reactivity of sulfonyl alkynes is dictated by the conjugation of the sulfonyl group (
The "LUMO-Lowering" Effect
The
-
Enhanced Michael Acceptor Ability: The
-carbon (relative to sulfur) becomes highly electrophilic, susceptible to attack by "soft" nucleophiles (thiols, amines) and even harder nucleophiles (alkoxides) under specific conditions. -
Dienophile Potency: In Diels-Alder reactions, sulfonyl alkynes act as potent dienophiles, reacting readily with electron-rich dienes in Normal Electron Demand (NED) cycloadditions.
Mechanistic Visualization
The following diagram illustrates the divergent reactivity pathways governed by the polarization of the triple bond.
Figure 1: Divergent reactivity pathways of sulfonyl alkynes driven by LUMO lowering. The β-carbon acts as the primary electrophilic site.
Part 2: The SuFEx Revolution (Ethynylsulfonyl Fluoride)
While traditional sulfonyl alkynes (e.g., tosyl acetylene) are valuable, Ethynylsulfonyl Fluoride (ESF) has emerged as a transformative reagent. Introduced by Sharpless and colleagues, ESF combines the Michael reactivity of the alkyne with the unique stability/reactivity profile of the S(VI)-F bond—a cornerstone of Sulfur-Fluoride Exchange (SuFEx) click chemistry.
Why ESF?
-
Selectivity: Unlike sulfonyl chlorides, which are prone to hydrolysis, sulfonyl fluorides are stable in water and plasma but react specifically with proteins or silyl ethers under defined conditions.
-
Dual Warhead: ESF acts as a "perfect Michael acceptor." The alkyne reacts first with a nucleophile (e.g., a protein side chain), leaving the
group intact for a secondary "click" reaction or as a latent electrophile.
Covalent Protein Profiling
ESF and its derivatives are used to target non-catalytic Tyrosine and Lysine residues, expanding the "druggable" proteome beyond cysteine-targeting acrylamides.
Figure 2: Sequential bioconjugation using ESF. Step 1 is a Michael addition; Step 2 is the SuFEx reaction displacing fluoride.[1]
Part 3: Experimental Protocols
Protocol A: Synthesis of p-Toluenesulfonylacetylene
A robust method for generating a stable sulfonyl alkyne precursor.
Principle: Oxidation of an alkynyl sulfide. This avoids the handling of unstable sulfonyl chlorides.[2]
Reagents:
-
Ethynyl p-tolyl sulfide (1.0 equiv)
-
m-Chloroperbenzoic acid (m-CPBA, 2.2 equiv)
-
Dichloromethane (DCM)
-
Saturated
Step-by-Step:
-
Dissolution: Dissolve ethynyl p-tolyl sulfide (5 mmol) in DCM (50 mL) in a round-bottom flask. Cool to 0°C in an ice bath.
-
Oxidation: Slowly add m-CPBA (11 mmol) portion-wise over 20 minutes. The reaction is exothermic; maintain temperature <5°C.
-
Monitoring: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1). The sulfide spot should disappear, transitioning to the sulfoxide (intermediate) and then the sulfone.
-
Workup: Quench with saturated
(to destroy excess peroxide) followed by saturated (to remove m-chlorobenzoic acid). -
Extraction: Extract the organic layer, wash with brine, and dry over anhydrous
. -
Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
-
Validation:
NMR ( ) should show a singlet for the acetylenic proton around 3.0-3.5 ppm and aromatic signals.
Protocol B: SuFEx-Enabled Bioconjugation (Covalent Inhibition)
Targeting a protein residue using an ESF derivative.
Reagents:
-
Protein of interest (10
M in PBS, pH 7.4) -
ESF-Probe (100
M, 100x stock in DMSO) -
LC-MS grade Acetonitrile
Step-by-Step:
-
Incubation: Add the ESF-Probe stock to the protein solution (final DMSO concentration <1%).
-
Reaction: Incubate at 37°C for 1 hour.
-
Note: ESF is highly reactive; extended incubation (>4 hours) may lead to non-specific labeling.
-
-
Quenching: Stop the reaction by adding 4 volumes of ice-cold acetone or by passing through a desalting column (Zeba Spin) to remove excess probe.
-
Digestion: Subject the protein to tryptic digestion.
-
Analysis: Analyze via LC-MS/MS. Look for a mass shift corresponding to the probe adduct on Lysine (+ probe mass) or Tyrosine residues.
-
Self-Validation: Ensure the control sample (DMSO only) shows no modification.
-
Part 4: Applications in Drug Discovery[1][3][4][5]
Comparison of Covalent Warheads
Sulfonyl alkynes offer a distinct reactivity profile compared to traditional warheads.
| Warhead Type | Target Residue(s) | Reversibility | Reactivity | Stability |
| Acrylamide | Cysteine (Cys) | Irreversible | Moderate | High |
| Vinyl Sulfone | Cysteine (Cys) | Irreversible | High | High |
| Sulfonyl Alkyne | Cys, Lys, Tyr | Irreversible | Very High | Moderate |
| Sulfonyl Fluoride | Tyr, Lys, Ser, His | Context-dependent | Tunable (SuFEx) | Very High |
Heterocycle Synthesis
Sulfonyl alkynes are premier scaffolds for constructing heterocyclic cores found in kinase inhibitors.
-
Pyrazoles: Reaction with hydrazines.
-
Triazoles: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or thermal Huisgen cycloaddition. The sulfonyl group ensures the reaction proceeds with high regioselectivity (usually forming the 1,4-isomer in CuAAC).
References
-
Sharpless, K. B., et al. (2014).[1][3][4][5] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
-
Jones, L. H. (2025). "Advances in sulfonyl exchange chemical biology: expanding druggable target space." Chemical Science. [Link]
-
Qin, H., et al. (2020). "Ethenesulfonyl Fluoride (ESF) and Its Derivatives in SuFEx Click Chemistry." Chinese Journal of Chemistry. [Link]
-
Organic Chemistry Portal. "Diels-Alder Reaction." [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective Synthesis of (E)-Alkenyl Sulfones from Alkenes or Alkynes via Copper-Catalyzed Oxidation of Sodium Sulfinates [organic-chemistry.org]
- 3. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 4. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
- 5. Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1-Bissulfonylfluoride Substituted Cyclobutene Hubs - PMC [pmc.ncbi.nlm.nih.gov]
